molecular formula C30H48O3 B157798 Lucidadiol CAS No. 252351-95-4

Lucidadiol

Cat. No.: B157798
CAS No.: 252351-95-4
M. Wt: 456.7 g/mol
InChI Key: AZPOACUDFJKUHJ-GPEQXWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Lucidadiol exhibits acetylcholinesterase-inhibitory activity, with an IC50 value of 31 μM . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function. The nature of this interaction is likely through binding to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft.

Cellular Effects

This compound has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . It induces apoptosis and suppresses cell mobility in B16 melanoma cells . This suggests that this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound remarkably downregulates phospho-Akt/ERK/JNK, but not p38 . This suggests that this compound exerts its effects at the molecular level by inducing apoptosis via modulation of the Akt/MAPK pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lucidadiol is primarily isolated from the fruiting bodies of Ganoderma lucidum through extraction and purification processes. The extraction typically involves the use of organic solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation conditions, including temperature, humidity, and nutrient supply, are optimized to maximize the yield of this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Lucidadiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Lucidadiol has been extensively studied for its scientific research applications in various fields:

    Chemistry: this compound serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.

    Biology: In biological research, this compound is used to study its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: this compound’s anti-cancer properties make it a promising candidate for developing new cancer therapies.

    Industry: In the pharmaceutical industry, this compound is explored for its potential as an active ingredient in anti-cancer drugs.

Properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPOACUDFJKUHJ-GPEQXWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045682
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252351-95-4
Record name Lucidadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252351-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidadiol
Reactant of Route 2
Lucidadiol
Reactant of Route 3
Lucidadiol
Reactant of Route 4
Lucidadiol
Reactant of Route 5
Lucidadiol
Reactant of Route 6
Lucidadiol
Customer
Q & A

Q1: What is the molecular structure of lucidadiol and how was it determined?

A2: this compound is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.

Q2: Have any cytotoxic activities of this compound been reported?

A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of this compound, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of this compound is warranted, potentially exploring its activity against various cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.